molecular formula C14H18O4 B569762 Mono(2-methylpentyl) Phthalate CAS No. 648412-67-3

Mono(2-methylpentyl) Phthalate

Cat. No.: B569762
CAS No.: 648412-67-3
M. Wt: 250.294
InChI Key: QKXJNQGKOMZDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono(2-methylpentyl) Phthalate: is a phthalate monoester, commonly used as a plasticizer. Plasticizers are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The molecular formula of this compound is C14H18O4, and it has a molecular weight of 250.29 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mono(2-methylpentyl) Phthalate can be synthesized through the esterification of phthalic anhydride with 2-methylpentanol. The reaction typically involves heating phthalic anhydride with 2-methylpentanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include a temperature range of 100-150°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing of the reactants. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Mono(2-methylpentyl) Phthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 2-methylpentanol.

    Oxidation: Under oxidative conditions, the compound can undergo oxidation to form phthalic acid derivatives.

    Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Hydrolysis: Phthalic acid and 2-methylpentanol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Products with different functional groups replacing the ester group.

Scientific Research Applications

Mono(2-methylpentyl) Phthalate has several scientific research applications, including:

    Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential impact on human health, particularly in relation to its endocrine-disrupting properties.

    Industry: Widely used in the manufacturing of consumer products such as cosmetics, personal care products, and medical devices.

Mechanism of Action

Mono(2-methylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. This disruption can occur through various molecular targets and pathways, including:

    Hormone Receptors: Binding to hormone receptors and altering their activity.

    Enzyme Inhibition: Inhibiting enzymes involved in hormone synthesis and metabolism.

    Gene Expression: Modulating the expression of genes involved in hormone regulation.

Comparison with Similar Compounds

  • Di-n-butyl Phthalate
  • Diethyl Phthalate
  • Dimethyl Phthalate
  • Di(2-ethylhexyl) Phthalate
  • Diisobutyl Phthalate
  • Diisooctyl Phthalate

Comparison: Mono(2-methylpentyl) Phthalate is unique among phthalates due to its specific ester group, which imparts distinct physical and chemical properties. Compared to other phthalates, it may exhibit different levels of plasticizing efficiency, flexibility, and potential health effects. For example, Di(2-ethylhexyl) Phthalate is known for its high plasticizing efficiency, while this compound may offer a balance between flexibility and durability.

Properties

CAS No.

648412-67-3

Molecular Formula

C14H18O4

Molecular Weight

250.294

IUPAC Name

2-(2-methylpentoxycarbonyl)benzoic acid

InChI

InChI=1S/C14H18O4/c1-3-6-10(2)9-18-14(17)12-8-5-4-7-11(12)13(15)16/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,16)

InChI Key

QKXJNQGKOMZDPE-UHFFFAOYSA-N

SMILES

CCCC(C)COC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-Benzenedicarboxylic Acid 1-(2-Methylpentyl) Ester;  2-Methyl-1-pentanol Hydrogen Phthalate; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.